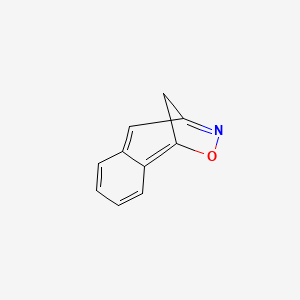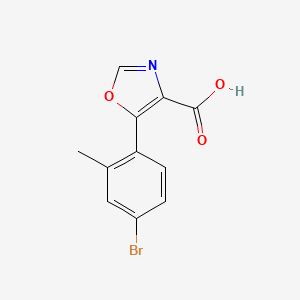
5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features a carboxylic acid group and a brominated phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid typically involves a multi-step process. One common method starts with the bromination of 2-methylphenyl compounds, followed by the formation of the oxazole ring through cyclization reactions. The carboxylic acid group is then introduced via carboxylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of metal-catalyzed reactions to enhance yield and efficiency. Catalysts such as palladium or copper can be employed to facilitate the bromination and cyclization steps. The reaction conditions often include controlled temperatures and pressures to optimize the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Phenyl derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins or enzymes. The brominated phenyl ring can also enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-1,3-oxazole-4-carboxylic acid: Lacks the bromine and methyl groups, resulting in different chemical properties.
5-(4-Bromophenyl)-1,3-oxazole-4-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and applications.
5-(2-Methylphenyl)-1,3-oxazole-4-carboxylic acid: Lacks the bromine atom, leading to different substitution reactions.
Uniqueness
The presence of both the bromine atom and the methyl group in 5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid makes it unique in terms of its reactivity and potential applications. The bromine atom allows for further functionalization through substitution reactions, while the methyl group can influence the compound’s steric and electronic properties.
Eigenschaften
CAS-Nummer |
914220-38-5 |
|---|---|
Molekularformel |
C11H8BrNO3 |
Molekulargewicht |
282.09 g/mol |
IUPAC-Name |
5-(4-bromo-2-methylphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-6-4-7(12)2-3-8(6)10-9(11(14)15)13-5-16-10/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
XJAJTGGURSPULG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)C2=C(N=CO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


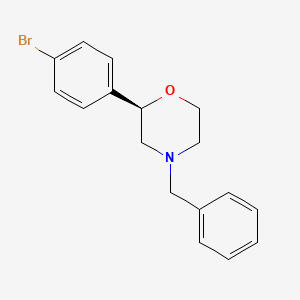
![2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12615142.png)
![9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B12615145.png)
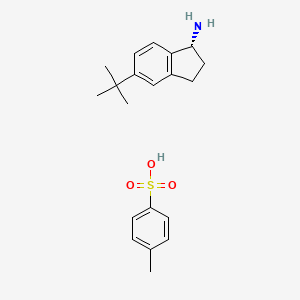
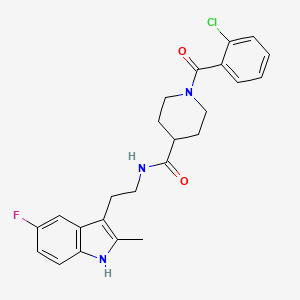
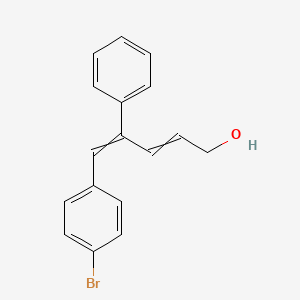
![{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12615165.png)
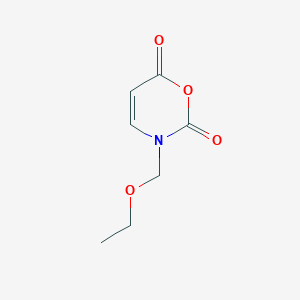
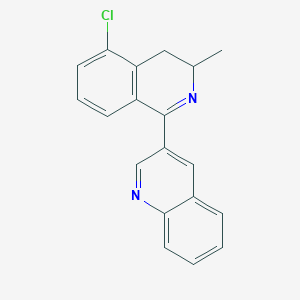
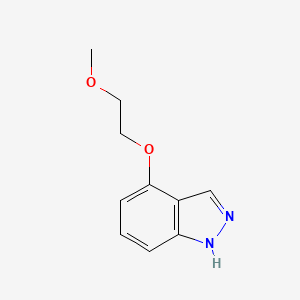
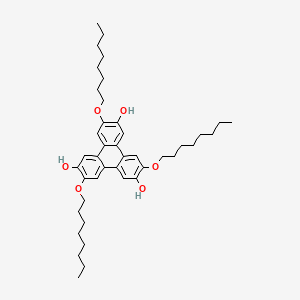
![7-[Benzyl(methyl)amino]-1-phenylheptan-3-one](/img/structure/B12615205.png)
